molecular formula C28H19Cl2N5O2 B13135635 3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-5-methyl- CAS No. 119457-23-7

3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-5-methyl-

Cat. No.: B13135635
CAS No.: 119457-23-7
M. Wt: 528.4 g/mol
InChI Key: ZAGHQEPHGNDPEM-MYYYXRDXSA-N
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Description

1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-3-methyl-1H-pyrazol-5(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of indole, quinoxaline, and pyrazolone, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-3-methyl-1H-pyrazol-5(4H)-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Indolo[2,3-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indolo[2,3-b]quinoxaline core.

    Acetylation: The indolo[2,3-b]quinoxaline core is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

    Formation of the Pyrazolone Ring: The acetylated product is reacted with hydrazine derivatives to form the pyrazolone ring.

    Chlorination: The final step involves the chlorination of the compound using reagents like thionyl chloride or phosphorus pentachloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Several studies have indicated that derivatives of pyrazolone compounds exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that pyrazolone derivatives could effectively target cancer pathways, leading to reduced tumor growth in xenograft models .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
  • Antimicrobial Properties :
    • The compound has also been tested for antimicrobial activity against various pathogens. Studies show that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Synthesis Methodologies

The synthesis of 3H-Pyrazol-3-one compounds typically involves multi-step reactions that include:

  • Formation of the Pyrazolone Core :
    • The initial step often involves the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazolone ring.
  • Functionalization :
    • Subsequent reactions introduce various substituents to enhance biological activity. For instance, acylation reactions can introduce the indole moiety which is crucial for its pharmacological properties.
  • Characterization Techniques :
    • Characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and purity .

Material Science Applications

  • Polymer Composites :
    • The incorporation of pyrazolone derivatives into polymer matrices has been explored to enhance mechanical properties and thermal stability. These composites are being investigated for applications in aerospace and automotive industries due to their improved performance characteristics .
  • Coatings :
    • Research indicates that pyrazolone-based compounds can be used in protective coatings due to their chemical stability and resistance to environmental degradation. This application is particularly relevant in industries requiring durable materials .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models with reduced cell proliferation rates.
Anti-inflammatory EffectsShowed reduced levels of pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory diseases.
Antimicrobial PropertiesExhibited broad-spectrum antimicrobial activity against several bacterial strains, indicating potential as a new antibiotic agent.

Mechanism of Action

The mechanism of action of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-3-methyl-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:

    Indoloquinoxalines: These compounds share the indoloquinoxaline core but differ in their substituents and functional groups.

    Pyrazolones: Compounds with the pyrazolone ring structure, which may have different substituents and exhibit varying biological activities.

    Chlorinated Aromatics: Compounds with chloro groups attached to aromatic rings, which can have diverse chemical and biological properties.

The uniqueness of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-3-methyl-1H-pyrazol-5(4H)-one lies in its combination of these structural elements, which contribute to its distinct chemical and biological properties.

Biological Activity

The compound 3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-5-methyl- represents a complex molecular structure with potential biological significance. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a pyrazolone core fused with an indoloquinoxaline moiety, which is known for its diverse biological activities. The synthesis of such compounds typically involves multi-step organic reactions, including cyclization and functional group modifications. The specific synthetic pathway for this compound has not been extensively documented in the literature; however, similar pyrazolone derivatives have been synthesized using methods such as the Knoevenagel condensation and Michael addition reactions.

1. Anticancer Activity

Research indicates that pyrazolone derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and H460 (non-small cell lung cancer). The IC50 values for these compounds range significantly, with some derivatives demonstrating potent activity at concentrations as low as 0.95nM0.95\,\text{nM} against specific cancer cell lines .

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BA54926.00
Compound CH4600.95

2. Aromatase Inhibition

The compound's structure suggests potential activity as an aromatase inhibitor, a critical target in hormone-dependent cancers like breast cancer. In related studies, some pyrazolone derivatives showed IC50 values comparable to the standard drug letrozole (IC50 = 0.0028 µM), indicating robust inhibitory effects on aromatase activity .

3. Anti-inflammatory Properties

Pyrazolone derivatives are also recognized for their anti-inflammatory effects. For example, certain analogs have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 93% at concentrations around 10μM10\,\mu M . This suggests that the compound may possess similar anti-inflammatory properties.

The biological activities of pyrazolone compounds are often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : These compounds can inhibit key enzymes involved in cancer proliferation and inflammation.
  • Cell Cycle Regulation : Some studies indicate that pyrazolone derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Reactive Oxygen Species (ROS) : Certain compounds may modulate oxidative stress pathways, leading to enhanced cytotoxicity against tumor cells.

Case Studies and Research Findings

A variety of studies have explored the biological activities of pyrazolone derivatives:

  • Anticancer Studies : A study evaluated several pyrazolone derivatives against various cancer cell lines and reported significant cytotoxicity with some compounds exhibiting selective toxicity towards malignant cells while sparing normal cells .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression and inflammation . These studies provide insights into the potential interactions at the molecular level.
  • Comparative Analysis : Comparative studies with established drugs like letrozole and dexamethasone have highlighted the potential of these compounds as alternative therapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what critical steps influence yield?

The synthesis typically involves multi-step reactions, including:

  • Core formation : Cyclization of pyrazolone and indoloquinoxaline precursors under reflux conditions (e.g., ethanol or THF at 50–80°C).
  • Functionalization : Acetylation of the indoloquinoxaline moiety and subsequent substitution with chlorophenyl ethylidene groups. Copper-catalyzed click chemistry (e.g., using CuSO₄ and sodium ascorbate) may aid in triazole/pyrazole hybrid formation .
  • Purification : Column chromatography (DMF:EtOH, 1:1) is often required to isolate the final product due to structural complexity. Key yield factors : Solvent polarity, catalyst loading, and reaction time. For example, extended reflux (>12 hours) improves cyclization but risks decomposition.

Q. How can researchers characterize this compound’s purity and structural integrity?

Standard analytical methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. IR spectroscopy to identify carbonyl (C=O) and aromatic C-H stretches .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ peak).
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% required for biological assays) .

Q. What are the primary challenges in synthesizing derivatives of this compound?

  • Steric hindrance : Bulky substituents (e.g., 4-chlorophenyl groups) reduce reactivity during substitution steps.
  • Regioselectivity : Competing reactions at the pyrazolone ring (C-2 vs. C-4 positions) require careful control of electrophilic reagents .
  • Stability : The compound may degrade under acidic/alkaline conditions; storage at -20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for scale-up synthesis using design of experiments (DoE)?

  • Parameter screening : Use fractional factorial designs to evaluate temperature (40–80°C), solvent (THF vs. DMF), and catalyst concentration (0.5–5 mol%).
  • Response surface methodology (RSM) : Model interactions between variables (e.g., time vs. temperature) to maximize yield. Bayesian optimization algorithms have outperformed human decision-making in similar systems .
  • Case study : For a related indoloquinoxaline derivative, optimizing Cu catalyst loading from 2 to 3.5 mol% increased yield from 61% to 78% .

Q. What mechanistic insights explain contradictory biological activity data across similar compounds?

  • Structural analysis : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) on binding to molecular targets. For example, 4-chlorophenyl groups enhance π-π stacking with DNA in anticancer studies, but may reduce solubility .
  • Data reconciliation : Use molecular docking and QSAR models to correlate substituent patterns with activity. For instance, methyl groups at C-5 improve metabolic stability but reduce affinity for kinase targets .

Q. What advanced analytical techniques resolve ambiguities in stereochemical assignments?

  • X-ray crystallography : Definitive determination of absolute configuration (e.g., Z/E isomerism in ethylidene groups) .
  • Dynamic NMR : Monitor temperature-dependent shifts to identify rotamers or conformational flexibility.
  • Chiroptical methods : Circular dichroism (CD) for enantiomeric excess analysis in chiral derivatives .

Q. Methodological Guidance

  • Contradiction resolution : When conflicting biological data arise, employ orthogonal assays (e.g., enzymatic vs. cell-based) and validate via structural analogs .
  • Scale-up challenges : Transition from batch to flow chemistry for hazardous intermediates (e.g., diazomethane derivatives) to improve safety and reproducibility .

Properties

CAS No.

119457-23-7

Molecular Formula

C28H19Cl2N5O2

Molecular Weight

528.4 g/mol

IUPAC Name

(4Z)-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-4-[1-(4-chlorophenyl)ethylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C28H19Cl2N5O2/c1-15(17-7-9-18(29)10-8-17)25-16(2)33-35(28(25)37)24(36)14-34-23-6-4-3-5-20(23)26-27(34)32-21-12-11-19(30)13-22(21)31-26/h3-13H,14H2,1-2H3/b25-15-

InChI Key

ZAGHQEPHGNDPEM-MYYYXRDXSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C(/C)\C2=CC=C(C=C2)Cl)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53

Canonical SMILES

CC1=NN(C(=O)C1=C(C)C2=CC=C(C=C2)Cl)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53

Origin of Product

United States

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